Lipophilicity Comparison: vs. Unsubstituted Benzoic Acid
The introduction of a dimethylamino group and two fluorine atoms substantially increases the lipophilicity of the benzoic acid core. The calculated partition coefficient (LogP) for 4-(Dimethylamino)-3,5-difluorobenzoic acid is 2.02, compared to an experimental LogP of 1.87 for unsubstituted benzoic acid . This increase in LogP indicates greater membrane permeability and altered distribution characteristics.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.02 (calculated) |
| Comparator Or Baseline | Benzoic acid (unsubstituted), LogP = 1.87 (experimental) |
| Quantified Difference | Δ LogP = +0.15 |
| Conditions | Computational prediction vs. experimental measurement; conditions not specified. |
Why This Matters
Higher LogP suggests improved passive membrane permeability, which is a critical parameter in drug design and can differentiate this building block for creating more bioavailable derivatives.
